FSI-TN42 Demonstrates Superior ALDH1A1 Potency and Isoform Selectivity Compared to Pan-Inhibitor WIN18446
FSI-TN42 inhibits ALDH1A1 with an IC50 of 23 nM, representing a 4.4-fold improvement in potency over the pan-inhibitor WIN18446 (IC50 = 102 nM) [1][2]. Crucially, FSI-TN42 exhibits 800-fold selectivity for ALDH1A1 over ALDH1A2 (ALDH1A2 IC50 = 18,000 nM), whereas WIN18446 lacks this specificity and potently inhibits ALDH1A2 (kinact = 22.0/h, Ki = 1026 nM) [1][2]. This quantitative selectivity difference directly translates to the avoidance of adverse effects, as inhibition of ALDH1A2 is linked to impaired spermatogenesis [1].
| Evidence Dimension | In vitro potency (ALDH1A1) and Isoform selectivity (ALDH1A1 vs. ALDH1A2) |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 23 nM; 800-fold selective over ALDH1A2 (ALDH1A2 IC50 = 18,000 nM) |
| Comparator Or Baseline | WIN18446: ALDH1A1 IC50 = 102 nM; lacks isoform selectivity, potently inhibits ALDH1A2 |
| Quantified Difference | 4.4-fold greater ALDH1A1 potency; 800-fold vs. non-selective inhibition for ALDH1A2 |
| Conditions | In vitro biochemical assays using purified recombinant ALDH enzymes |
Why This Matters
For researchers modeling obesity, this ensures that any observed metabolic effects are attributable to ALDH1A1 inhibition alone, without confounding toxicity from ALDH1A2 blockade.
- [1] Haenisch M, Nguyen T, Fihn CA, Goldstein AS, Amory JK, Treuting P, Brabb T, Paik J. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity. International Journal of Obesity. 2021; 45: 1438-1448. doi: 10.1038/s41366-021-00818-1. View Source
- [2] Amory JK, Muller CH, Page ST, Leifke E, Pagel ER, Bhandari A, Subramanyam B, Bone W, Radlmaier A, Bremner WJ. Miglustat has no apparent effect on spermatogenesis in normal men. Human Reproduction. 2007; 22(3): 702-707. (Data on WIN18446 IC50 values). View Source
